![molecular formula C6H13NO2S B078160 Methionine methyl ester CAS No. 10332-17-9](/img/structure/B78160.png)
Methionine methyl ester
Overview
Description
Methionine methyl ester is a derivative of the amino acid methionine . It has a molecular formula of C6H13NO2S .
Synthesis Analysis
Methionine methyl ester can be synthesized from L-Methionine . A study has shown that a lipase from Brucella thiophenivorans can be used to resolve N-acetyl-DL-methionine methyl ester (N-Ac-DL-MetOMe) to produce the key chiral intermediate N-acetyl-L-methionine methyl ester (N-Ac-L-MetOMe) . Another study has shown that redox-based reagents can be used for chemoselective methionine bioconjugation .
Molecular Structure Analysis
The molecular structure of Methionine methyl ester consists of a methionine backbone with a methyl ester group . The IUPAC name for Methionine methyl ester is methyl (2 S )-2-amino-4-methylsulfanylbutanoate .
Chemical Reactions Analysis
Methionine methyl ester can undergo various chemical reactions. For instance, it can be used in redox-based reagents for chemoselective methionine bioconjugation . The reactions were monitored by detecting the chemical shift of the methionine methyl group with 1 H NMR .
Scientific Research Applications
Synthesis of Protected Glycine Derivative
“Methionine methyl ester” is used as a starting material for the synthesis of a protected glycine derivative . This derivative is a versatile asymmetric building block, which means it can be used to construct a variety of complex molecules .
Protection Against Oxidative Stress
“Methionine methyl ester” has been shown to protect against oxidative stress . Oxidative stress is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .
Mitochondrial Dysfunction Prevention
“Methionine methyl ester” has been found to prevent mitochondrial dysfunction . Mitochondria are the powerhouses of the cell, and their dysfunction can lead to a variety of health problems .
Potential Treatment for Parkinson’s Disease
In an in vitro model of Parkinson’s disease, “Methionine methyl ester” has been shown to have protective effects . This suggests that it could potentially be used as a treatment for this neurodegenerative disorder .
Activation of Endogenous Antioxidant Enzymes
“Methionine methyl ester” has been demonstrated to activate endogenous antioxidant enzymes, including methionine sulfoxide reductase A/B . These enzymes play a crucial role in protecting the body from oxidative stress .
Biosynthesis of Glutathione
“Methionine methyl ester” is involved in the biosynthesis of glutathione . Glutathione is a powerful antioxidant that protects cells from damage by reactive oxygen species .
Mechanism of Action
Target of Action
Methionine methyl ester primarily targets the methionine cycle , a crucial metabolic pathway . It is involved in the formation of S-adenosyl-methionine (SAM), a universal methyl donor . The compound’s primary targets are therefore the enzymes and substrates involved in this cycle.
Mode of Action
The compound interacts with its targets by participating in methylation reactions . Methionine methyl ester, as a methyl donor, contributes to the methylation of various substrates, influencing gene expression and protein function .
Biochemical Pathways
Methionine methyl ester is involved in the methionine cycle , the transsulfuration pathway , and polyamine biosynthesis . These pathways are interconnected and play a crucial role in cellular functions such as gene expression, redox homeostasis, and cell proliferation . Methionine methyl ester, through its involvement in these pathways, can influence these cellular processes.
Pharmacokinetics
It is known that methionine and its derivatives are primarily excreted through urine . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of methionine methyl ester’s action are primarily related to its role as a methyl donor. Methylation can regulate a wide range of processes, including those responsible for lifespan extension . Additionally, methionine and its derivatives may have antioxidant activity and protect cells from oxidative stress .
Safety and Hazards
Future Directions
While the future directions of Methionine methyl ester are not explicitly mentioned in the search results, the compound’s role in methionine bioconjugation and its potential applications in various fields such as peptide synthesis, medicinal chemistry, and polymer materials suggest that it could be a subject of future research .
properties
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHPNZDZCOEZEN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908324 | |
Record name | Methyl methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methionine methyl ester | |
CAS RN |
10332-17-9, 2491-18-1 | |
Record name | (+)-L-Methionine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10332-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl methionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl L-methionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN630929UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methionine methyl ester?
A1: Methionine methyl ester has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol.
Q2: Is there any spectroscopic data available for methionine methyl ester?
A2: Yes, researchers have characterized methionine methyl ester using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. []
Q3: What is the stability of methionine methyl ester under various conditions?
A3: Methionine methyl ester hydrochloride's stability can be affected by temperature. In a study examining the chlorinolysis of methionine derivatives, researchers observed that the reaction with chlorine did not proceed under the same conditions as other derivatives when using the sulfone derivative of methionine. []
Q4: What is the solubility of methionine methyl ester in different solvents?
A4: The solubility of methionine methyl ester can vary depending on the solvent and whether it is in its free base or hydrochloride salt form. For instance, the hydrochloride salt is soluble in water, while the free base exhibits better solubility in organic solvents. [, ]
Q5: How does methionine methyl ester interact with lysosomes?
A5: Methionine methyl ester is known to induce lysosomal disruption. Research shows that treating cultured cells with 20 mmol/L of methionine methyl ester for 45 minutes effectively lyses lysosomes. [, ] This property has been utilized for the isolation of lysosomal membranes.
Q6: Does methionine methyl ester affect protein degradation?
A6: Yes, studies show that methionine methyl ester can inhibit protein degradation, likely due to its interaction with lysosomes. For example, perfusion of rat hearts with a buffer containing 10 mM methionine methyl ester for 20 minutes decreased the rate of proteolysis. [] This effect was found to be reversible upon removal of the compound.
Q7: Are there any specific transporters for methionine methyl ester in bacterial cells?
A7: While specific transporters for methionine methyl ester have not been identified, research suggests that L-methionine and its non-sulfur analog, L-norleucine, can partially block the transport of N-acetylneuraminic acid in Escherichia coli K-235. [] This observation hints at potential interactions with amino acid transport systems.
Q8: What are the applications of methionine methyl ester in organic synthesis?
A8: Methionine methyl ester serves as a versatile building block in organic synthesis. For example, it is used as a starting material for the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester, a key intermediate in the preparation of various pharmaceuticals and bioactive compounds. [, ]
Q9: Can methionine methyl ester be used in the synthesis of peptides?
A9: Yes, methionine methyl ester can be used in peptide synthesis. One study demonstrated its incorporation into a peptic partial hydrolyzate from faba bean protein isolate through a plastein reaction using thermitase. [, ] The researchers found that the incorporation of methionine occurred stereospecifically.
Q10: Can methionine methyl ester form complexes with metal ions?
A10: Yes, methionine methyl ester can act as a ligand and form coordination complexes with various metal ions. Studies have investigated its interactions with diorganotin(IV) compounds like dimethyltin(IV), dibutyltin(IV), and diphenyltin(IV). [] The stability constants of these complexes were determined, and researchers analyzed the displacement of coordinated methionine methyl ester by DNA constituents.
Q11: What is the role of methionine methyl ester in metal-catalyzed reactions?
A11: Methionine methyl ester, when complexed with metal ions, can influence the rate of chemical reactions. For example, researchers studied the kinetics of base hydrolysis of α-amino acid esters in the presence of [Cu-Me4en]2+ complex (where Me4en is N,N,N′,N′-tetramethylethylenediamine) and found that the presence of this complex influenced the reaction rate. [] Similar studies investigated the catalytic activity of palladium(II) complexes with methionine methyl ester in the hydrolysis of amino acid esters. [, ]
Q12: Does methionine methyl ester possess any inherent pharmacological activity?
A12: While methionine methyl ester itself might not exhibit direct pharmacological effects, derivatives and analogs have been explored for their potential therapeutic applications. For instance, a conjugate of penta-O-acetylglycyrrhizic acid with methionine methyl ester demonstrated promising anti-inflammatory and anti-ulcer activities in animal models. []
Q13: Has methionine methyl ester been investigated in the context of cancer research?
A13: Gold(III) acyclic carbene complexes incorporating methionine methyl ester as part of the ligand system have shown potential as anticancer agents. These complexes demonstrated anti-proliferative effects against human adenoma-type lung cancer cells. Furthermore, compared to cisplatin, these complexes exhibited improved selectivity for MCF-7 breast cancer cells over healthy fibroblasts. []
Q14: Are there any other notable biological applications of methionine methyl ester?
A14: Methionine methyl ester has been explored in the development of inhibitors for specific enzymes. For instance, researchers synthesized amino acid derived azolides, including one derived from L-methionine methyl ester, that function as irreversible inhibitors of porcine pancreatic elastase and human leukocyte elastase. []
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